molecular formula C15H12ClFO3 B1352891 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 588692-21-1

2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B1352891
CAS No.: 588692-21-1
M. Wt: 294.7 g/mol
InChI Key: QPOQYBXOMDEEFE-UHFFFAOYSA-N
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Description

2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a chloro and fluoro substituent on the benzyl group, an oxy linkage, and a methoxy group on the benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid

    Reduction: 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzaldehyde
  • 2-Chloro-6-fluorobenzaldehyde
  • 4-[(2-Chloro-4-fluorobenzyl)oxy]benzenesulfonyl chloride

Uniqueness

2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde is unique due to the combination of its substituents, which can impart distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the methoxybenzaldehyde moiety, makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-14-4-2-3-10(8-18)15(14)20-9-11-5-6-12(17)7-13(11)16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOQYBXOMDEEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405492
Record name 2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588692-21-1
Record name 2-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588692-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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